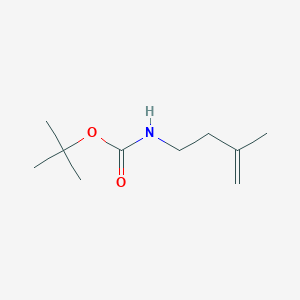

Tert-butyl 3-methylbut-3-enylcarbamate

Description

Properties

Molecular Formula |

C10H19NO2 |

|---|---|

Molecular Weight |

185.26 g/mol |

IUPAC Name |

tert-butyl N-(3-methylbut-3-enyl)carbamate |

InChI |

InChI=1S/C10H19NO2/c1-8(2)6-7-11-9(12)13-10(3,4)5/h1,6-7H2,2-5H3,(H,11,12) |

InChI Key |

FWDKUJZYJNNKRY-UHFFFAOYSA-N |

Canonical SMILES |

CC(=C)CCNC(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Tert-butyl 3-methylbut-3-enylcarbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with 3-methylbut-3-en-1-ol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the catalyst facilitating the formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. These processes often utilize microreactor systems, which allow for precise control over reaction conditions and improved scalability .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methylbut-3-enylcarbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

Reduction: Reduction reactions can convert the carbamate group to amines or other reduced forms.

Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Substitution reactions often involve nucleophiles like hydroxide ions (OH-) or halides (Cl-, Br-).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted carbamates or other derivatives .

Scientific Research Applications

Tert-butyl 3-methylbut-3-enylcarbamate has several applications in scientific research:

Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition and protein modification.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methylbut-3-enylcarbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, depending on the target .

Comparison with Similar Compounds

Structural and Functional Differences

The following table highlights key structural analogs and their properties:

Reactivity and Stability

- This compound : The terminal alkene enables participation in Diels-Alder reactions or olefin metathesis. The Boc group is stable under basic conditions but cleaved by acids (e.g., TFA).

- Halogenated analogs () : Bromine and fluorine substituents enhance electrophilicity, enabling Pd-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura). Yields for such reactions range from 50–60% under optimized conditions .

- Alkynyl analogs () : Terminal alkynes participate in Huisgen cycloaddition (click chemistry) with azides. The sulfonyl group in improves solubility in polar aprotic solvents like DMF.

Q & A

Basic: What are the common synthetic routes for preparing tert-butyl 3-methylbut-3-enylcarbamate, and what reaction conditions are optimal?

Answer:

The synthesis typically involves the reaction of an amine precursor with tert-butyl chloroformate or di-tert-butyl dicarbonate under basic conditions. For example:

- Nucleophilic substitution : Reacting 3-methylbut-3-enylamine with tert-butyl chloroformate in dichloromethane or THF, using a base like triethylamine to neutralize HCl byproducts .

- Protection of amines : Di-tert-butyl dicarbonate (Boc₂O) is often preferred for its milder conditions, with reactions performed at 0–25°C under inert atmospheres to prevent decomposition .

Key considerations : Monitor reaction progress via TLC or LC-MS. Purify via column chromatography or recrystallization to isolate the product.

Advanced: How can dynamic NMR and computational methods elucidate the stereochemical configuration of tert-butyl carbamates in solution?

Answer:

- Dynamic NMR : Low-temperature NMR experiments can reveal conformational dynamics. For example, axial vs. equatorial positioning of the tert-butyl group in six-membered rings can be distinguished by splitting patterns in or NMR spectra at sub-ambient temperatures .

- DFT calculations : Explicit solvent models in density functional theory (DFT) simulations help predict stable conformers in solution, resolving discrepancies between solid-state (X-ray) and solution-phase data .

Basic: What are the recommended storage conditions and handling precautions for tert-butyl carbamate derivatives to ensure stability?

Answer:

- Storage : Keep in airtight containers at room temperature (20–25°C) in a dry, ventilated area. Avoid exposure to moisture, strong acids/bases, or oxidizing agents to prevent decomposition .

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation of dust or vapors. In case of spills, collect using non-sparking tools and dispose as hazardous waste .

Advanced: What strategies are effective in resolving discrepancies between predicted and observed reactivity of tert-butyl carbamates under acidic or basic conditions?

Answer:

- Mechanistic studies : Use kinetic isotopic effects (KIEs) or trapping experiments to identify intermediates. For example, Boc deprotection under acidic conditions may proceed via carbocation intermediates, which can be trapped with nucleophiles like methanol .

- In situ monitoring : Techniques like FTIR or ReactIR track real-time changes in functional groups (e.g., carbonyl stretches at ~1700 cm) to validate reaction pathways .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be identified?

Answer:

| Technique | Key Features |

|---|---|

| NMR | - tert-Butyl singlet at δ 1.2–1.4 ppm. - Olefinic protons (CH=CH) at δ 4.8–5.2 ppm. |

| NMR | - Carbamate carbonyl at δ 155–160 ppm. - tert-Butyl quaternary carbon at δ 28–30 ppm. |

| IR | - Strong C=O stretch at ~1700 cm. - N-H stretch (if present) at ~3300 cm. |

| MS | - Molecular ion peak [M+H] or [M+Na] confirming molecular weight. |

| Data corroboration with synthetic intermediates is critical . |

Advanced: How does the tert-butyl group influence kinetic vs. thermodynamic control in carbamate-mediated reactions?

Answer:

The bulky tert-butyl group:

- Kinetic control : Favors less sterically hindered transition states (e.g., equatorial positioning in chair conformations during ring-forming reactions) .

- Thermodynamic control : Stabilizes carbocations in acid-mediated deprotection due to hyperconjugation, favoring Boc cleavage over alternative pathways .

Computational modeling (e.g., Gibbs free energy calculations) can predict dominant pathways under varying conditions .

Basic: What role do tert-butyl carbamates play as intermediates in the synthesis of complex organic molecules?

Answer:

- Amine protection : The Boc group shields amines during multi-step syntheses (e.g., peptide couplings or cross-coupling reactions), enabling selective deprotection under mild acidic conditions .

- Chiral auxiliaries : In asymmetric synthesis, Boc-protected amines serve as stereochemical control points, as seen in the preparation of enantiopure pharmaceuticals .

Advanced: In cross-coupling reactions, how does the presence of a tert-butyl carbamate group affect regioselectivity and catalyst choice?

Answer:

- Steric effects : The Boc group can block specific reaction sites, directing coupling to less hindered positions. For example, in Suzuki-Miyaura reactions, Pd catalysts with bulky ligands (e.g., SPhos) improve yields by mitigating steric clashes .

- Electronic effects : Electron-withdrawing carbamates may activate aryl halides toward oxidative addition, favoring Pd(0)/Pd(II) cycles .

Basic: What are the typical purification methods for tert-butyl carbamate derivatives, and how do solvent choices impact yield and purity?

Answer:

- Column chromatography : Use silica gel with hexane/ethyl acetate gradients (e.g., 3:1 to 1:1) for polar carbamates.

- Recrystallization : Ethanol/water mixtures are effective for high-melting-point derivatives.

- Solvent selection : Avoid chlorinated solvents if residual amines are present (risk of HCl formation). THF or DCM is preferred for solubility .

Advanced: What methodologies are employed to assess the environmental impact and degradation pathways of tert-butyl carbamates in ecological studies?

Answer:

- Hydrolysis studies : Monitor degradation in buffered solutions (pH 4–10) at 25–50°C. LC-MS identifies breakdown products (e.g., CO₂, tert-butanol, and parent amines) .

- Ecotoxicity assays : Use Daphnia magna or algae models to evaluate acute toxicity. Note that data gaps often exist for carbamate persistence and bioaccumulation, necessitating predictive QSAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.